SID 7969543 - 868224-64-0

SID 7969543

Catalog Number: EVT-253855
CAS Number: 868224-64-0
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, identified as SID7969543 in the National Institute of Health's Molecular Libraries Small Molecule Repository, is a potent and selective inhibitor of steroidogenic factor 1 (SF-1, also known as NR5A1). SF-1 is a nuclear receptor that plays a crucial role in the development and regulation of the endocrine system, particularly in steroidogenesis. SID7969543 serves as a valuable chemical probe for investigating the therapeutic potential of targeting SF-1.

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7970631)

  • Compound Description: SID7970631 is a potent and selective inhibitor of Steroidogenic Factor 1 (SF-1), a nuclear receptor involved in steroidogenesis. This compound exhibits submicromolar potency in cell-based assays, with an IC50 value of 260 nM in a transactivation assay using a chimeric SF-1 construct []. Furthermore, it retains its potency in a more physiologically relevant assay employing full-length SF-1 and its native response element, demonstrating an IC50 of 16 nM [].
  • Relevance: SID7970631 shares a high degree of structural similarity with Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. Both compounds possess an isoquinolinone core, an oxypropanoate side chain, and an aminoethyl linker. The primary structural difference lies in the substitution on the benzodioxin moiety. While the main compound has a 2,3-dihydro-1,4-benzodioxin group, SID7970631 features a 1,3-benzodioxole substituent. This subtle modification contributes to the compounds' distinct pharmacological profiles while maintaining their shared target specificity towards SF-1. Both compounds were identified and characterized in the same study as selective inhibitors of SF-1 [].
Synthesis Analysis

The synthesis of SID 7969543 has been documented in various studies, highlighting its complexity and the specific methodologies employed. While detailed synthetic pathways are often proprietary or unpublished, the general approach includes:

  • Starting Materials: The synthesis typically begins with readily available quinoline derivatives, which serve as the backbone for further modifications.
  • Reagents and Conditions: Key reagents may include various acids or bases, alongside catalysts that facilitate the formation of the desired molecular structure. Specific temperature and pressure conditions are optimized to enhance yield and purity.
  • Purification Techniques: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of SID 7969543 can be characterized by its unique arrangement of atoms that confer its biological activity.

  • Chemical Formula: The compound's molecular formula is C₁₄H₉ClN₂O.
  • Structural Features: It features a quinoline ring system, which is significant for its interaction with biological targets. The presence of chlorine and nitrogen atoms in specific positions contributes to its selectivity towards steroidogenic factor-1.
  • 3D Conformation: Advanced computational modeling techniques can be employed to visualize the three-dimensional conformation of SID 7969543, providing insights into its binding affinity and mechanism of action.
Chemical Reactions Analysis

SID 7969543 participates in various chemical reactions primarily related to its role as an inhibitor.

  • Inhibition Mechanism: The compound inhibits steroidogenic factor-1 by binding to its active site, thereby preventing the transcriptional activation of target genes involved in steroid hormone production.
  • Reactivity: It may undergo hydrolysis under certain conditions, leading to potential degradation products that can be analyzed for stability studies.
Mechanism of Action

The mechanism of action for SID 7969543 involves its selective inhibition of steroidogenic factor-1.

  • Binding Affinity: Studies indicate an IC50 value of approximately 30 nM for inhibiting SF-1-triggered luciferase expression, demonstrating potent activity against this target .
  • Biological Impact: By inhibiting steroidogenic factor-1, SID 7969543 disrupts the expression of genes involved in steroidogenesis, which has implications for conditions such as adrenal tumors and other endocrine disorders.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of SID 7969543 is crucial for its application in research and potential therapeutic use.

Applications

SID 7969543 has several scientific applications due to its role as a selective inhibitor.

  • Cancer Research: It has been studied for its effects on leukemia cells, where it induces caspase-dependent apoptosis, showcasing potential as a therapeutic agent in hematological malignancies .
  • Endocrine Disorders: Its ability to modulate steroid hormone production positions it as a candidate for treating disorders related to excessive steroidogenesis.
  • Drug Development: As a selective inhibitor, it serves as a lead compound for developing new drugs targeting similar pathways in various diseases.
Introduction to Steroidogenic Factor-1 (SF-1/NR5A1) as a Therapeutic Target

Role of SF-1 in Endocrine Regulation and Disease Pathogenesis

Steroidogenic Factor-1 (SF-1, NR5A1) is a master transcriptional regulator within the nuclear receptor superfamily, characterized by a conserved DNA-binding domain (DBD) and a ligand-binding domain (LBD). This transcription factor governs fundamental aspects of development and function along the hypothalamic-pituitary-adrenal and gonadal (HPAG) axes [2] [6]. SF-1 exhibits a highly specific expression pattern, primarily localizing to endocrine tissues including the adrenal glands, gonads, pituitary, hypothalamus, and endometrium [2]. Its regulatory influence extends to numerous genes involved in steroid hormone biosynthesis, including cytochrome P450 enzymes critical for cortisol, aldosterone, and sex steroid production [2] [5]. The sensitivity of SF-1 to gene dosage effects creates a "Goldilocks" scenario where both deficiency and overexpression contribute to significant pathophysiology [2].

In oncology, SF-1 overexpression represents a hallmark molecular feature of adrenocortical carcinoma (ACC). Elevated SF-1 levels drive tumor proliferation through increased chromatin occupancy at target genes, tripling the number of regulatory sites and disrupting normal steroidogenic control mechanisms [2]. Beyond ACC, aberrant SF-1 expression correlates with endometriosis pathogenesis, where ectopic endometrial tissue exhibits improper SF-1 regulation contributing to disease establishment [2]. Metabolic dysregulation also features prominently in SF-1 pathophysiology, as evidenced by knockout mouse models developing obesity, insulin resistance, impaired free fatty acid mobilization, and diminished energy expenditure – phenotypes linked to SF-1's critical role in ventromedial hypothalamic (VMH) development and function [2] [6].

Challenges in Orphan Nuclear Receptor Drug Discovery

Despite its therapeutic promise, SF-1 presented substantial challenges as a drug discovery target. As an orphan nuclear receptor, SF-1 lacked identified natural ligands that could serve as starting points for medicinal chemistry efforts [7]. The receptor's unique mechanism involves binding phospholipids with the acyl chains buried deep within the hydrophobic core while lipid headgroups remain solvent-exposed – an unconventional structural arrangement distinguishing it from classical ligand-activated nuclear receptors [2]. This atypical binding mode complicated traditional approaches to inhibitor design and virtual screening.

The structural homology between nuclear receptor LBDs presented additional hurdles for achieving selective inhibition. Potential cross-reactivity with related receptors like liver receptor homolog-1 (LRH-1) and retinoid acid receptor-related orphan receptor alpha (RORα) posed significant off-target concerns [7]. Furthermore, the absence of robust high-throughput screening (HTS) platforms tailored to orphan receptors necessitated innovative assay development. These challenges collectively contributed to the slow progress in identifying pharmacologically relevant, drug-like SF-1 modulators prior to the emergence of targeted screening approaches.

Rationale for Developing SF-1 Inhibitors in Oncology and Metabolic Disorders

The compelling oncogenic driver role of SF-1 in adrenocortical carcinoma established a strong foundation for therapeutic intervention. Preclinical evidence demonstrated that genetic suppression of SF-1 significantly impedes ACC cell proliferation, suggesting that pharmacological inhibition could yield similar antitumor effects [2]. Crucially, the viability of SF-1 as a drug target is bolstered by the observation that complete developmental knockout in mice can be partially compensated through corticosteroid replacement and adrenal transplantation, indicating potential therapeutic window existence [2]. This biological resilience suggests that transient pharmacological inhibition in adult patients might be well-tolerated despite SF-1's critical developmental roles.

In metabolic disorders, the link between SF-1 dysfunction and obesity phenotypes provides a parallel rationale for inhibitor development. Optogenetic activation of SF-1-expressing neurons in the ventromedial hypothalamus reduces food intake while enhancing energy expenditure, glucose regulation, and insulin sensitivity [2]. These findings position SF-1 modulators as potential agents for metabolic syndrome components. Furthermore, emerging roles for SF-1 in regulating inflammation within adipose tissue depots during high-fat diet-induced obesity suggest broader immunometabolic applications [2]. The convergence of SF-1's pathophysiological roles in endocrine cancers and metabolic dysregulation creates a compelling dual rationale for targeted inhibitor development.

Properties

CAS Number

868224-64-0

Product Name

SID 7969543

IUPAC Name

ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)

InChI Key

KWMBIIQCLUIHDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4

Synonyms

Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.